molecular formula C14H12ClNO2 B3032128 2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol CAS No. 112628-73-6

2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B3032128
CAS No.: 112628-73-6
M. Wt: 261.7 g/mol
InChI Key: XXXYNKHGNYDKPN-UHFFFAOYSA-N
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Description

2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol is an (E)-configured Schiff base ligand derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and 2-chloroaniline . This compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. As a versatile ligand, it is primarily valued in coordination chemistry for synthesizing metal complexes with potential catalytic and biological properties . Structural analyses confirm it predominantly adopts the enol-imine tautomeric form, stabilized by a strong intramolecular O–H···N hydrogen bond, which forms a six-membered chelate ring . The molecule is not planar, and the crystal structure is further stabilized by intermolecular interactions . It has been characterized using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and UV-Vis, and by single-crystal X-ray diffraction . Researchers utilize this compound in the development of new coordination polymers and for investigating photochromic and thermochromic behaviors in organic systems . It also serves as a precursor in the synthesis of more complex molecules for non-linear optical (NLO) materials and electrochemical sensors . Store in a cool, dry place, and handle with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chlorophenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-13-8-4-5-10(14(13)17)9-16-12-7-3-2-6-11(12)15/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXYNKHGNYDKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425330
Record name Phenol, 2-[[(2-chlorophenyl)imino]methyl]-6-methoxy-
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URL https://comptox.epa.gov/dashboard/DTXSID00425330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112628-73-6
Record name Phenol, 2-[[(2-chlorophenyl)imino]methyl]-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-N-(2-HYDROXY-3-METHOXYBENZYLIDENE)ANILINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol typically involves the condensation of 2-chlorobenzaldehyde with 2-amino-4-methoxyphenol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substitution Patterns

The compound’s structural analogues differ primarily in the substituents on the aromatic rings and the position of functional groups. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Aromatic Rings Key Structural Differences Reference IDs
2-{(E)-[(2-Chlorophenyl)imino]methyl}-6-methoxyphenol C₁₄H₁₁ClNO₂ 263.70 2-Cl on phenyl, 6-OCH₃ on phenol Reference compound
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol C₁₅H₁₅NO₂ 241.29 4-CH₃ on phenyl, 6-OCH₃ on phenol Methyl substitution instead of Cl; para position
2-{(E)-[(5-Chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol C₁₅H₁₄ClNO₂ 275.73 5-Cl and 2-CH₃ on phenyl, 6-OCH₃ on phenol Additional methyl group adjacent to Cl
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol C₁₅H₁₅ClNO₂ 276.74 3-Cl and 2-CH₃ on phenyl, 6-OCH₃ on phenol Amino (-NH-) linker instead of imine
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol C₁₆H₁₇NO₂ 255.31 4-CH₃ on phenyl, 6-OCH₂CH₃ on phenol Ethoxy group instead of methoxy

Key Observations :

  • Chlorine Position : The 2-chloro substituent in the target compound may induce stronger electron-withdrawing effects compared to methyl groups (e.g., in ), influencing electronic properties and metal-binding affinity.
  • Methoxy vs.
  • Imine vs. Amine Linkers : Replacement of the imine with an amine group () eliminates conjugation, altering electronic properties and reducing stability in metal complexes.

Physicochemical and Functional Properties

Catalytic Performance

Schiff bases with chloro substituents, such as 2,4-dichloro-6-[[(2-chlorophenyl)imino]methyl]phenol (), show enhanced activity as ligands in α-pinene epoxidation due to their electron-withdrawing effects, which stabilize transition states in catalytic cycles. The target compound’s 2-chloro group may offer similar advantages over methyl-substituted analogues.

Crystallographic and Geometric Analysis

Bond angles and torsion angles in related compounds (e.g., ) reveal that the E-configuration enforces a planar geometry, optimizing π-conjugation. Substitutions like ethoxy () introduce slight distortions but retain overall planarity.

Biological Activity

2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol, a compound with potential biological significance, has garnered interest for its applications in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C14H12ClNO2
  • CAS Number : 112628-73-6
  • Structure : The compound features a methoxy group, a chlorophenyl imine moiety, and a phenolic hydroxyl group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and infections.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA, potentially affecting replication and transcription processes. This interaction could be mediated through intercalation or groove binding mechanisms .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's structure allows it to disrupt bacterial cell walls or inhibit essential enzymatic functions, leading to cell death.

Anticancer Activity

The compound has shown promise in anticancer studies, particularly against certain tumor cell lines. It appears to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
    • Mechanistic studies revealed that the compound activates caspase pathways, leading to apoptosis .
  • Antimicrobial Activity :
    • In vitro assays demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/EffectReference
AnticancerMCF-7 (breast cancer)10 µM (reduced viability)
AntimicrobialE. coliMIC = 15 µg/mL
AntimicrobialS. aureusMIC = 30 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol
Reactant of Route 2
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2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol

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